molecular formula C3H5BF3K B1421497 Potassium (Z)-1-propene-1-trifluoroborate CAS No. 951039-45-5

Potassium (Z)-1-propene-1-trifluoroborate

Cat. No. B1421497
M. Wt: 147.98 g/mol
InChI Key: RLDWVFWDURMTAV-OLGQORCHSA-N
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Description

Potassium is a chemical element with the symbol K (from Neo-Latin kalium) and atomic number 19 . It is a silvery-white metal that is soft enough to be easily cut with a knife . Potassium metal reacts rapidly with atmospheric oxygen to form flaky white potassium peroxide in only seconds of exposure .

Scientific Research Applications

  • Hydrogenation and Isomerization : Ramachandran and Mitsuhashi (2015) described a Pd-catalyzed hydrogenation of potassium (3,3,3-trifluoroprop-1-yn-1-yl)trifluoroborate, providing either the (Z)- or (E)-isomer of the vinylborate in high purity. This process involves isomerization, where the initially formed (Z)-isomer of the alkene is transformed into the (E)-isomer over time, irrespective of the catalyst used (Ramachandran & Mitsuhashi, 2015).

  • Stereoselective Alkenylpotassium Formation : Stähle, Hartmann, and Schlosser (1977) found that (Z)-1-alkylated propenes undergo metallation at an allylic site more rapidly than their (E)-isomers. This finding highlights the kinetic and thermodynamic controls in the configurational reorganization of alkenylpotassium compounds (Stähle, Hartmann, & Schlosser, 1977).

  • Palladium-Catalyzed Cross-Coupling : Guinchard et al. (2009) described the preparation and behavior of new potassium trifluoroborates in a Pd(0)-catalyzed cross-coupling reaction, demonstrating their use as nucleophilic cross-coupling partners. This methodology was successfully applied in the total synthesis of an N-acyl spermidine (Guinchard, Bugaut, Cook, & Roulland, 2009).

  • Suzuki Cross-Coupling Reactions : Molander and Rivero (2002) reported that the palladium-catalyzed coupling reaction of potassium alkenyltrifluoroborates with aryl or alkenyl halides or triflates proceeds readily with good yields. The trifluoroborates used are noted for their stability in air and moisture (Molander & Rivero, 2002).

  • Improved Synthesis : Molander and Hoag (2003) developed an improved synthesis of potassium (trifluoromethyl)trifluoroborate, demonstrating its potential as a valuable reagent in chemical synthesis (Molander & Hoag, 2003).

  • Stereospecific Cross-Coupling : Molander and Wisniewski (2012) synthesized potassium 1-(alkoxy/acyloxy)alkyltrifluoroborates and used them in palladium-catalyzed Suzuki-Miyaura reactions, providing access to protected secondary alcohols with complete retention of stereochemistry (Molander & Wisniewski, 2012).

properties

IUPAC Name

potassium;trifluoro-[(Z)-prop-1-enyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BF3.K/c1-2-3-4(5,6)7;/h2-3H,1H3;/q-1;+1/b3-2-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDWVFWDURMTAV-OLGQORCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C=CC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](/C=C\C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (Z)-1-propene-1-trifluoroborate

CAS RN

951039-45-5
Record name 951039-45-5
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium (Z)-1-propene-1-trifluoroborate
Reactant of Route 2
Potassium (Z)-1-propene-1-trifluoroborate
Reactant of Route 3
Potassium (Z)-1-propene-1-trifluoroborate
Reactant of Route 4
Potassium (Z)-1-propene-1-trifluoroborate
Reactant of Route 5
Potassium (Z)-1-propene-1-trifluoroborate

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